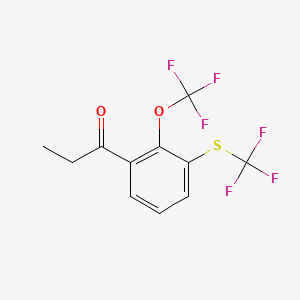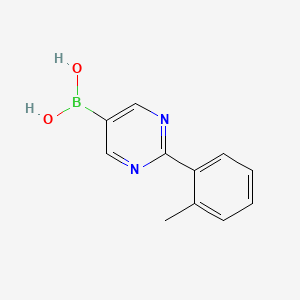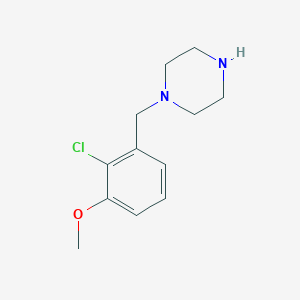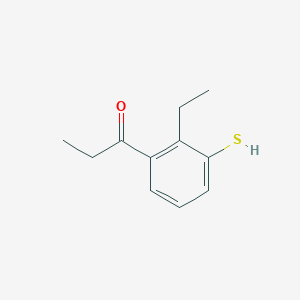
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Introduction of the methoxycarbonyl and carboxylic acid groups through esterification and oxidation reactions.
Stereochemical Control: Use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to achieve the desired stereochemistry.
Enzymatic Methods: Employing enzymes to introduce chirality in a more environmentally friendly manner.
化学反应分析
Types of Reactions
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
科学研究应用
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism by which (1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting metabolic processes or signal transduction.
相似化合物的比较
Similar Compounds
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid: Unique due to its specific stereochemistry.
This compound: Similar in structure but may differ in reactivity or biological activity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with other molecules, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
(1R,2S,4R)-4-methoxycarbonyl-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-6-5-7(10(13)14-2)3-4-8(6)9(11)12/h6-8H,3-5H2,1-2H3,(H,11,12)/t6-,7+,8+/m0/s1 |
InChI 键 |
GTQUIZFRBGPJMU-XLPZGREQSA-N |
手性 SMILES |
C[C@H]1C[C@@H](CC[C@H]1C(=O)O)C(=O)OC |
规范 SMILES |
CC1CC(CCC1C(=O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


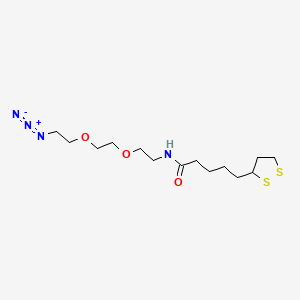
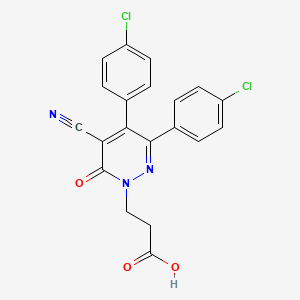
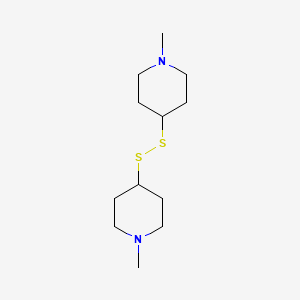
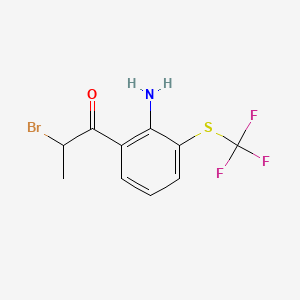
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)
![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
